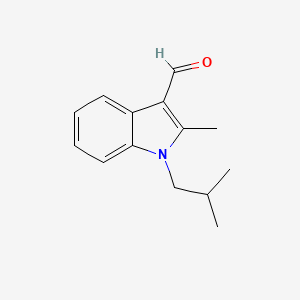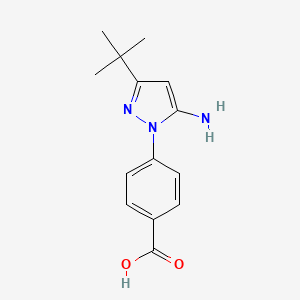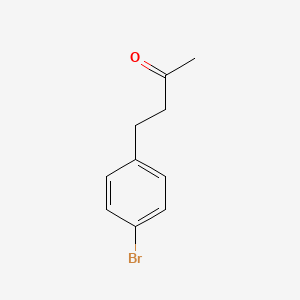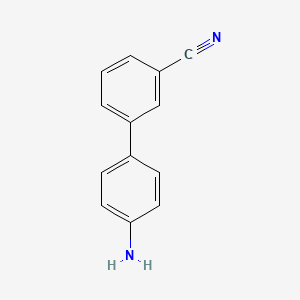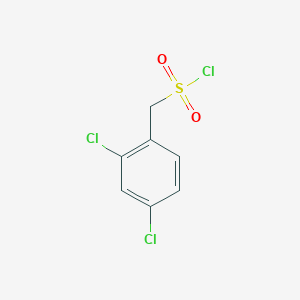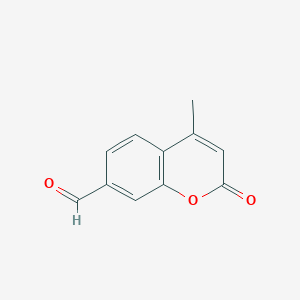
4-Phenylbenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Phenylbenzamide derivatives involves multiple steps, including acylation, catalytic hydrogenation, and amidation reactions. For example, one study describes the synthesis of a this compound derivative through acylation of 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride followed by catalytic hydrogenation, achieving high yields (Mao Duo, 2000). Another approach involves palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols in water, highlighting an innovative method for constructing quinazolinones (Hidemasa Hikawa et al., 2012).
Molecular Structure Analysis
X-ray diffraction and DFT calculations have been utilized to elucidate the molecular structure of this compound derivatives. These studies reveal intricate details about the spatial arrangement, including bond lengths, angles, and the impact of intermolecular interactions on molecular geometry. For instance, X-ray crystallographic analysis and DFT calculations on N-phenylbenzamides show consistent conformations among active compounds, facilitating hydrogen bonds crucial for their biological activity (N. Duke & P. W. Codding, 1992).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, including oxidative coupling and amidation, influenced by their functional groups and molecular structure. The introduction of N-phenyl substituents, for example, leads to significant changes in photochemical behavior, enhancing fluorescence quantum yields and affecting photoisomerization (Jye‐Shane Yang et al., 2002).
Applications De Recherche Scientifique
Inhibition of Mitochondrial Permeability Transition Pore
4-Phenylbenzamide derivatives, particularly N-phenylbenzamides, have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP). These compounds, especially 3‐(benzyloxy)‐5‐chloro‐N‐(4‐(piperidin‐1‐ylmethyl)phenyl)benzamide, demonstrate inhibitory activity and are seen as promising leads for developing pharmacological PTP inhibitors. Such inhibitors have potential applications in treating diseases linked to mitochondrial dysfunction (Roy et al., 2016).
Anticonvulsant Properties
Some 4-nitro-N-phenylbenzamides have been synthesized and evaluated for anticonvulsant properties. In particular, derivatives such as N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide have shown efficacy in seizure tests and represent a potential direction for anticonvulsant drug development (Bailleux et al., 1995).
Potential Anticancer Agents
Imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. Certain derivatives, such as compounds 4e and 4f, exhibited significant activity, indicating their potential as anticancer agents. Computational studies also suggest a high affinity of these compounds towards the target receptor proteins (Malik et al., 2022).
Antimicrobial Activity
Phenylbenzamide frameworks have been explored for their antimicrobial activity. Compounds such as 4-phenylbenzamido-2-aminothiazole 4 have shown significant antibacterial activity against strains like Escherichia coli and Mycobacterium tuberculosis. These compounds could potentially be developed into antibacterial and antifungal agents (Yadlapalli et al., 2013).
Antiviral Properties
N-Phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV 71). Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed promising antiviral activity at low micromolar concentrations. Such compounds are considered potential leads for the development of anti-EV 71 drugs (Ji et al., 2013).
Mécanisme D'action
Target of Action
4-Phenylbenzamide, also known as 4-Biphenylcarboxamide, is a chemical compound with the molecular formula C13H11NO . The primary targets of this compound are non-receptor tyrosine kinases, including Fgr, Lyn, and Hck . These kinases play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell growth, differentiation, and immune responses .
Mode of Action
This compound interacts with its targets, the non-receptor tyrosine kinases, by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular processes regulated by these kinases .
Biochemical Pathways
These pathways play a crucial role in various cellular processes, including cell growth and differentiation, immune responses, and potentially others .
Pharmacokinetics
Based on its chemical structure, it is predicted to have a small volume of distribution, indicating that the concentration of the drug in the plasma is more significant than in the tissue .
Result of Action
The inhibition of non-receptor tyrosine kinases by this compound can lead to changes in cellular processes regulated by these kinases. This includes potential effects on cell growth and differentiation, immune responses, and other processes . .
Propriétés
IUPAC Name |
4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVCHRDAGWYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345196 | |
| Record name | 4-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3815-20-1 | |
| Record name | 4-Phenylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDJ7W7WH7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 4-phenylbenzamide derivatives interact with the lysine-specific demethylase 1 (LSD1) enzyme, and what are the downstream effects of this interaction?
A1: Research suggests that certain this compound derivatives, specifically those containing a tranylcypromine (TCP) moiety, act as potent inhibitors of LSD1 []. These derivatives exhibit a structure-activity relationship where meta-substituted derivatives display higher potency than their para-substituted counterparts. The study highlights two meta-thienyl analogs, 4b and 5b, as particularly potent LSD1 inhibitors with IC50 values in the nanomolar range []. Inhibiting LSD1, a histone demethylase, leads to increased levels of histone methylation marks like H3K4me2 and H3K9me2, ultimately affecting gene expression and cellular processes such as cell growth and differentiation [].
Q2: What is the role of this compound derivatives in the context of PPARγ activation and colorectal carcinogenesis?
A2: Research indicates that curcumin, a natural polyphenol, may exert its chemopreventive effects against colorectal cancer through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) []. While the study doesn't directly investigate this compound, it utilizes GW9662 (2-chloro-5-nitro-N-4-phenylbenzamide) as a PPARγ antagonist to confirm the involvement of this pathway []. The study demonstrates that curcumin treatment, similar to GW9662, increases PPARγ protein expression and inhibits the growth of colorectal cancer cells in vitro and in vivo []. This suggests that this compound derivatives, particularly those with structural similarities to GW9662, might hold potential for further investigation as modulators of PPARγ activity in the context of cancer research.
Q3: Can you describe the structural diversity observed in synthesized N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamide derivatives and its impact on their solid-state structures?
A3: The study investigates six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamide derivatives, highlighting the impact of substituent modifications on their solid-state structures []. These derivatives share a common core structure but differ in the substituents attached to the arylamide moiety. This structural diversity leads to variations in molecular packing, hydrogen bonding patterns, and even disorder in the crystal lattice []. For example, molecules in compounds (I), (II), and (III) exhibit disorder over two sets of atomic sites, while compounds (IV) and (V) display fully ordered structures []. This study emphasizes the significance of subtle structural changes on the solid-state properties of these compounds, which can ultimately influence their physicochemical characteristics and potential applications.
Q4: What are the potential applications of this compound derivatives based on the available research?
A4: Based on the provided research, this compound derivatives exhibit promising potential in various areas:
- Oncology: As potent LSD1 inhibitors, some this compound derivatives demonstrate anti-proliferative effects against cancer cell lines, suggesting potential as anticancer agents [].
- Inflammatory Diseases: The potential for modulating PPARγ activity with this compound derivatives, as suggested by the curcumin study, warrants further investigation for treating inflammatory diseases where PPARγ plays a crucial role [].
- Drug Design: Understanding the structural diversity and its impact on the solid-state properties of synthesized N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamide derivatives can contribute significantly to the rational design of novel pharmaceuticals with improved physicochemical properties [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

